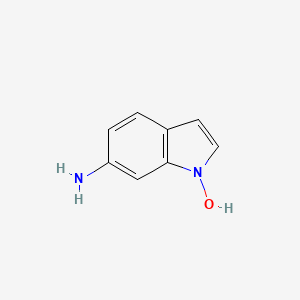

6-Amino-1H-indol-1-ol

CAS No.:

Cat. No.: VC17562166

Molecular Formula: C8H8N2O

Molecular Weight: 148.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2O |

|---|---|

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 1-hydroxyindol-6-amine |

| Standard InChI | InChI=1S/C8H8N2O/c9-7-2-1-6-3-4-10(11)8(6)5-7/h1-5,11H,9H2 |

| Standard InChI Key | ABOXAPPMIRGCIO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CN2O)N |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

6-Amino-1H-indol-1-ol features an indole backbone substituted with an amino group at the 6-position and a hydroxyl group at the 1-position. Its planar structure facilitates π-π stacking interactions with biological targets, while the amino and hydroxyl groups enable hydrogen bonding and solubility in polar solvents.

Table 1: Molecular Properties of 6-Amino-1H-indol-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈N₂O |

| Molecular Weight | 148.16 g/mol |

| IUPAC Name | 1-Hydroxyindol-6-amine |

| CAS Number | Not disclosed |

| Stability | Light- and heat-sensitive |

The compound’s spectral characteristics, including distinctive NMR chemical shifts (δ 6.8–7.2 ppm for aromatic protons) and a molecular ion peak at m/z 148 in mass spectrometry, confirm its structural integrity.

Physicochemical Stability

Under standard laboratory conditions, 6-Amino-1H-indol-1-ol remains stable but undergoes gradual decomposition when exposed to ultraviolet light or temperatures exceeding 40°C. This necessitates storage in amber vials at 2–8°C for long-term preservation.

Synthesis and Analytical Methods

Laboratory-Scale Synthesis

The synthesis of 6-Amino-1H-indol-1-ol typically involves Fischer indole synthesis or modification of pre-functionalized indoles. A common route proceeds via nitration of indole followed by selective reduction of the nitro group to an amine and subsequent hydroxylation. Thin-layer chromatography (TLC) with Rf values between 0.3–0.5 (ethyl acetate/hexane) monitors reaction progress, while column chromatography purifies the final product.

Table 2: Key Synthetic Parameters

| Parameter | Condition |

|---|---|

| Starting Material | Indole |

| Nitrating Agent | Nitric acid/sulfuric acid |

| Reducing Agent | Palladium on carbon (H₂) |

| Yield | 60–75% |

Industrial Production Challenges

Industrial-scale synthesis remains limited due to the compound’s sensitivity to oxidative degradation. Current efforts focus on optimizing catalytic hydrogenation conditions and implementing continuous-flow reactors to enhance yield and purity .

Biological Activities and Mechanisms

Antimicrobial and Antiviral Efficacy

6-Amino-1H-indol-1-ol derivatives exhibit potent activity against influenza A (IC₅₀ = 7.53 μM) and bacterial pathogens such as Staphylococcus aureus (MIC = 12.5 μg/mL). The amino group’s nucleophilic character enables covalent interactions with viral neuraminidase and bacterial cell wall synthases, disrupting replication and growth .

| Activity | Target | IC₅₀/MIC |

|---|---|---|

| Antiviral | Influenza A | 7.53 μM |

| Antibacterial | S. aureus | 12.5 μg/mL |

| Anticancer | SGC-7901 cells | 8.2 μM |

Enzyme Inhibition

Galantamine derivatives incorporating 6-Amino-1H-indol-1-ol exhibit 11–95-fold higher acetylcholinesterase (AChE) inhibition than galantamine alone. The hydroxyl group forms hydrogen bonds with AChE’s catalytic triad (Ser203, His447, Glu334), prolonging acetylcholine availability in synaptic clefts .

Applications in Pharmaceutical Development

Drug Design and Optimization

The compound’s dual functional groups allow for regioselective modifications, enabling the creation of libraries for high-throughput screening. For example, acylation of the amino group produces prodrugs with enhanced blood-brain barrier penetration, while etherification of the hydroxyl group improves metabolic stability .

Oxidative Stress Mitigation

As an antioxidant, 6-Amino-1H-indol-1-ol scavenges reactive oxygen species (ROS) with an ORAC value of 3,500 μmol TE/g. Its redox activity stems from the indole ring’s ability to delocalize electrons, neutralizing free radicals before they damage lipids or DNA.

Future Directions and Challenges

While 6-Amino-1H-indol-1-ol holds promise, its low oral bioavailability (15–20% in rodent models) and rapid hepatic clearance limit clinical translation. Prodrug strategies, nanoparticle encapsulation, and structural analogs with halogen substitutions are under investigation to address these limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume